N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic carboxamide derivative featuring a benzofuran moiety fused with a pyrrolidone ring. The compound’s structure combines a 2,3-dihydrobenzofuran core substituted at the 3-position with a methyl group linked to a pyrrolidine-5-one carboxamide. The aryl group at the pyrrolidine nitrogen is a 3,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-7-8-18(9-15(14)2)24-12-16(10-21(24)25)22(26)23-11-17-13-27-20-6-4-3-5-19(17)20/h3-9,16-17H,10-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFBZAFADJHJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3COC4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 342.39 g/mol. Its structure features a benzofuran moiety and a pyrrolidine ring, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with similar structures may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The benzofuran structure is known to possess antioxidant properties, which can inhibit oxidative stress-related pathways. Studies on related compounds have shown that they can act as inhibitors of leukotriene biosynthesis, suggesting a potential anti-inflammatory mechanism .
- Enzyme Inhibition : Compounds with the pyrrolidine ring have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to analgesic and anti-inflammatory effects .
- Modulation of Neurotransmitter Systems : Some derivatives may interact with muscarinic receptors, influencing neurotransmitter release and potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Antioxidant and Anti-inflammatory Effects
A study evaluated the antioxidant potential of benzofuran derivatives, including those similar to this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro and inhibit leukotriene production in human polymorphonuclear leukocytes .
Case Study 2: COX Inhibition
Another study focused on the synthesis of compounds that are structurally related to the target compound and their effects on COX enzymes. The findings demonstrated that several analogs exhibited potent inhibition of COX-2 with selectivity indices ranging from 90% to 99%, indicating strong anti-inflammatory properties .
Research Findings Summary
The following table summarizes key findings from studies on compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs such as benzofuran or isobenzofuran rings, carboxamide linkages, and substituted aryl groups. Below is a comparative analysis based on molecular features, physicochemical properties, and pharmacological implications.
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Insights
- The pyrrolidone’s lactam ring may contribute to metabolic stability compared to secondary amides .
- Analog 1: The 4-fluorophenyl group is a common pharmacophore in CNS drugs (e.g., fluoxetine), suggesting serotoninergic activity. The dimethylaminopropyl chain could act as a solubilizing group but may introduce pH-dependent ionization .
- Analog 2 : The oxazole-pyridine system is prevalent in kinase inhibitors (e.g., crizotinib). The pyridin-3-yl group may facilitate hydrogen bonding with ATP-binding pockets .
- Analog 3 : The trifluoromethyl group on the pyridine ring improves resistance to oxidative metabolism, a feature critical for prolonged half-life in vivo .
Dissolution and Regulatory Considerations
Pharmacopeial standards for Analog 1 (USP41) specify dissolution testing requirements, emphasizing that labeling must indicate if alternative dissolution methods (e.g., Test 2) are used instead of the default Test 1 . While dissolution data for the target compound are unavailable, this highlights the regulatory rigor applied to structurally related carboxamides.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Structural Disconnections
The target molecule is dissected into two primary fragments:
- 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid : Serves as the acyl donor for amide bond formation.
- (2,3-Dihydro-1-benzofuran-3-yl)methanamine : Provides the benzofuran-containing amine nucleophile.
The amide linkage between these fragments is typically forged via coupling reagents, as exemplified in analogous syntheses of pyrrolidine carboxamides.
Intermediate Synthesis Pathways
Synthetic Routes and Methodologies
Fragment Preparation
Synthesis of 1-(3,4-Dimethylphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
A three-step sequence is employed:
- Mannich Reaction : Condensation of 3,4-dimethylaniline with ethyl acetoacetate and formaldehyde yields a β-amino ketone intermediate.
- Cyclization : Intramolecular aldol condensation under acidic conditions forms the pyrrolidinone ring.
- Saponification : Hydrolysis of the ethyl ester using aqueous NaOH provides the carboxylic acid.
Key Conditions :
- Cyclization: HCl (conc.)/reflux, 8 h, 72% yield.
- Saponification: NaOH (2M)/EtOH, 60°C, 4 h, 89% yield.
Synthesis of (2,3-Dihydro-1-Benzofuran-3-yl)Methanamine
Two pathways are documented:
Amide Bond Formation
Coupling Reagent-Based Methods
The carboxylic acid and amine fragments are coupled using activating agents:
| Coupling Reagent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| HATU | Triethylamine | DMF | 85% | |
| EDCl/HOBt | DIPEA | DCM | 76% | |
| DCC | DMAP | THF | 68% |
Optimized Protocol (HATU) :
- Dissolve 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF.
- Add triethylamine (2.5 eq) and stir at 0°C for 15 min.
- Introduce (2,3-dihydro-1-benzofuran-3-yl)methanamine (1.1 eq) and react at 25°C for 12 h.
- Purify via recrystallization (EtOAc/hexane) to isolate the product.
Alternative Acyl Chloride Route
Process Optimization and Scalability
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Industrial and Environmental Considerations
Cost-Benefit Analysis
Q & A
Basic: What are the optimal synthetic routes for this compound, and how is purity confirmed during synthesis?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the benzofuran-methyl moiety.
- Condensation reactions to form the pyrrolidine-5-oxo-carboxamide core.
- Coupling reactions (e.g., carbodiimide-mediated) to link the 3,4-dimethylphenyl group .
Key Parameters:
- Solvents: Dimethylformamide (DMF) or dichloromethane for solubility.
- Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Purity Monitoring:
- Thin-Layer Chromatography (TLC): Track reaction progress using UV visualization.
- NMR Spectroscopy: Confirm structural integrity (e.g., disappearance of starting material peaks at δ 2.8–3.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
